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Executive Summary
Omesdafexor (also known as MET642 and FXR-314) is an orally bioavailable, non-bile acid

agonist of the farnesoid X receptor (FXR) under investigation for the treatment of inflammatory

bowel disease (IBD), including ulcerative colitis, and metabolic liver diseases such as non-

alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated that Omesdafexor
effectively engages the FXR target, leading to the modulation of downstream signaling

pathways involved in inflammation, intestinal barrier function, and metabolism. In animal

models of colitis, Omesdafexor has been shown to ameliorate disease activity, suggesting its

potential as a novel therapeutic agent for IBD. This technical guide provides a comprehensive

overview of the preclinical pharmacology of Omesdafexor, including its mechanism of action,

in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: FXR Agonism
Omesdafexor is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear

hormone receptor highly expressed in the liver and intestines.[1] FXR plays a critical role in

regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.

Upon activation by Omesdafexor, FXR forms a heterodimer with the retinoid X receptor (RXR).

This complex then binds to specific DNA sequences known as FXR response elements

(FXREs) in the promoter regions of target genes, leading to the modulation of their
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transcription. Key downstream targets of FXR activation include the induction of the small

heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19).

Small Heterodimer Partner (SHP): SHP is a nuclear receptor that lacks a DNA-binding

domain. By interacting with other transcription factors, SHP primarily functions as a

transcriptional repressor. In the context of FXR activation, SHP represses the expression of

genes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1), thereby

providing a negative feedback mechanism to control bile acid levels.[2][3]

Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation stimulates the

expression and secretion of FGF19.[2][4] FGF19 then travels to the liver via the portal

circulation and binds to its receptor, FGFR4, on hepatocytes. This binding event also leads to

the repression of CYP7A1, further contributing to the regulation of bile acid synthesis.

The activation of these signaling pathways by Omesdafexor is believed to underlie its

therapeutic effects in IBD and liver diseases.
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Caption: Omesdafexor-mediated FXR signaling pathway. (Max Width: 760px)

In Vivo Efficacy in Colitis Models
The therapeutic potential of Omesdafexor in inflammatory bowel disease has been evaluated

in preclinical models of colitis, primarily the adoptive T-cell transfer and dextran sulfate sodium

(DSS)-induced colitis models.

Adoptive T-Cell Transfer Model of Colitis
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In the adoptive T-cell transfer model, immunodeficient mice (e.g., Rag1-/-) are injected with

naive CD4+ T cells (CD4+CD45RBhigh), leading to the development of chronic colitis that

shares histopathological features with human Crohn's disease.

Studies have shown that oral administration of Omesdafexor can ameliorate colitis in this

model. Doses ranging from 0.03 to 1 mg/kg, administered once daily, have been reported to

improve colitis, promote intestinal antimicrobial and barrier function, and inhibit inflammation.

Furthermore, synergistic effects in improving colitis have been observed when Omesdafexor is
co-administered with the Janus kinase (JAK) inhibitor, tofacitinib.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model involves the administration of DSS in the drinking water of mice,

which causes damage to the colonic epithelium and induces an acute or chronic inflammatory

response, mimicking aspects of human ulcerative colitis. While specific data on Omesdafexor
in the DSS model is not as readily available in the public domain, this model is a standard tool

for evaluating potential IBD therapeutics.

Table 1: Summary of In Vivo Efficacy of Omesdafexor in Colitis Models

Model Species Dose Range Key Findings

Adoptive T-Cell

Transfer
Mouse

0.03 - 1 mg/kg (oral,

once daily)

- Amelioration of

colitis- Promotion of

intestinal antimicrobial

function-

Enhancement of

intestinal barrier

function- Inhibition of

inflammation-

Synergistic

improvement with

tofacitinib

Experimental Protocols
Adoptive T-Cell Transfer Colitis Model

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b12393163?utm_src=pdf-body
https://www.benchchem.com/product/b12393163?utm_src=pdf-body
https://www.benchchem.com/product/b12393163?utm_src=pdf-body
https://www.benchchem.com/product/b12393163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes a general procedure for inducing colitis via adoptive T-cell transfer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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